Home > Products > Screening Compounds P77280 > 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine - 1260817-66-0

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Catalog Number: EVT-1468947
CAS Number: 1260817-66-0
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.021
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

Compound Description: This compound was investigated for its anti-kinetoplastid activity as part of a scaffold-hopping exploration of 3-nitroimidazo[1,2-a]pyridine derivatives. While it exhibited good activity against Trypanosoma brucei brucei, its poor solubility limited its effectiveness against Leishmania species. []

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP)

Compound Description: MTIP is a brain-penetrant, orally available corticotropin-releasing factor receptor 1 (CRF1) antagonist with potential for clinical development as a treatment for alcoholism. Preclinical studies demonstrated its efficacy in reducing alcohol self-administration and preventing stress-induced alcohol seeking in animal models of dependence. []

6-((2-Oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine Analogs

Compound Description: This series of compounds was investigated for their activity as Tyk2 JH2 inhibitors. They demonstrated improved metabolic stability compared to previously reported 6-anilino imidazopyridazine-based ligands. Notably, incorporating a 2-pyridyl group at the N1 position enhanced Caco-2 permeability due to intramolecular hydrogen bonding, leading to the identification of highly potent and selective Tyk2 JH2 inhibitors. []

N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b)

Compound Description: This compound is a potent VEGFR2 kinase inhibitor with potential applications in cancer treatment. Structure-activity relationship studies revealed the importance of the meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine scaffold for VEGFR2 affinity. []

Imidazo[1,2-b]pyridazine Derivatives as GSK-3β Inhibitors

Compound Description: These derivatives were designed and synthesized to target glycogen synthase kinase-3β (GSK-3β) for potential therapeutic applications in Alzheimer's disease. In vivo studies demonstrated that compound 47 from this series is a brain-penetrant, orally bioavailable GSK-3β inhibitor that significantly reduced phosphorylated tau levels in a mouse model of Alzheimer's disease. []

Overview

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused imidazole and pyridazine structure. This compound is notable for its potential as a protein kinase inhibitor, particularly in the context of cancer treatment and other hyperproliferative diseases. The trifluoromethyl and bromo substituents enhance its pharmacological properties, making it an interesting target for drug discovery.

Source

The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Apollo Scientific, which provide information on its synthesis, purity, and applications in research .

Classification

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine falls under the classification of small organic molecules used primarily in medicinal chemistry. It is categorized as a heterocyclic aromatic compound due to its distinct ring structure containing nitrogen atoms.

Synthesis Analysis

The synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves advanced organic synthesis techniques. Key methods include:

  • Nucleophilic Aromatic Substitution: This method is often employed to introduce the bromine atom at the desired position on the pyridazine ring.
  • Suzuki-Miyaura Cross-Coupling Reaction: This reaction is utilized for incorporating trifluoromethyl groups into the imidazo[1,2-b]pyridazine scaffold. The process generally requires a palladium catalyst and appropriate boronic acid derivatives as coupling partners.

Technical details regarding these reactions indicate that potassium carbonate is commonly used as a base in an acetonitrile-water solvent mixture .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine can be represented as follows:

  • Molecular Formula: C7_{7}H4_{4}BrF3_{3}N4_{4}
  • Molecular Weight: Approximately 295.04 g/mol
  • Structure: The compound features a fused bicyclic system with a bromine atom at position 3 and a trifluoromethyl group at position 2.

Structural Data

The structural data can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and the presence of functional groups.

Chemical Reactions Analysis

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine participates in various chemical reactions relevant to its role as a kinase inhibitor:

  • Kinase Inhibition: The compound has shown significant inhibitory activity against various protein kinases involved in cancer pathways. The presence of the trifluoromethyl group enhances binding affinity due to increased lipophilicity.
  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions, allowing for further functionalization of the compound.
Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine primarily involves its interaction with specific protein kinases. It binds to the ATP-binding site of these kinases, inhibiting their activity and disrupting signaling pathways that promote cell proliferation.

Data from molecular docking studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding interactions with key residues in the kinase active site, thereby increasing the compound's potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetonitrile but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites (bromine and trifluoromethyl groups).

Relevant data from studies indicate that modifications to the imidazo[1,2-b]pyridazine core can significantly impact both physical properties and biological activity.

Applications

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine has several scientific applications:

  • Drug Development: It serves as a lead compound in the development of new kinase inhibitors for cancer therapy.
  • Biochemical Research: Used in studies investigating cellular signaling pathways and mechanisms of drug resistance.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic effects.
Introduction

Structural Significance of Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic system in drug discovery, characterized by a 9-membered [5,6]-fused bicyclic structure with bridgehead nitrogen atoms. This nitrogen-rich architecture confers exceptional physicochemical properties, including a high dipole moment (~4.22 D) that enhances target binding through dipole-dipole interactions and π-stacking capabilities. The scaffold's synthetic accessibility via condensation between 3-aminopyridazines and α-halo carbonyl compounds enables extensive functionalization at all C–H positions using modern techniques like cross-coupling, nucleophilic aromatic substitution, and metal-free oxidative coupling reactions [1].

Compared to carbocyclic analogs, the pyridazine ring's embedded sp² nitrogen atoms significantly improve aqueous solubility and reduce toxicity profiles—critical factors in pharmacokinetic optimization. These nitrogen atoms serve as strong hydrogen-bond acceptors, facilitating interactions with biological targets while maintaining favorable membrane permeability [7]. The scaffold's structural versatility is evidenced by its presence in FDA-approved kinase inhibitors: ponatinib (chronic myeloid leukemia) and risdiplam (spinal muscular atrophy) exemplify its therapeutic relevance. Additionally, gandotinib (JAK2 inhibitor) has advanced to Phase II clinical trials for myeloproliferative disorders, validating the scaffold's drug development potential [1] [3].

Table 1: Comparative Analysis of Imidazo[1,2-b]pyridazine and Related Scaffolds

ScaffoldDipole Moment (D)cLogPHydrogen-Bond AcceptorsTopological PSA (Ų)
Imidazo[1,2-b]pyridazine4.22-0.51325.8
Imidazo[1,2-a]pyridine3.951.02225.6
Benzimidazole2.241.34228.7
Indole2.112.14115.8

The scaffold demonstrates extraordinary therapeutic breadth, with derivatives exhibiting activities spanning anticancer, antimicrobial, antiviral, antidiabetic, and central nervous system applications. In neuropharmacology, imidazo[1,2-b]pyridazine derivatives modulate GABAA receptors for anxiolytic effects and inhibit sphingomyelinase 2—a promising Alzheimer's disease target [1]. Its capacity for bioisosteric replacement of phenyl, pyrimidine, or imidazo[1,2-a]pyridine rings while improving ADMET properties underpins its strategic value in molecular design [7].

Role of Halogen and Trifluoromethyl Substituents in Bioactive Molecules

Halogen atoms—particularly bromine—and trifluoromethyl groups serve as critical structural elements in optimizing drug-like properties. The bromine atom at the C3 position of imidazo[1,2-b]pyridazine derivatives functions as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) enabling rapid diversification for structure-activity relationship (SAR) exploration. Bromination also enhances target binding through halogen bonding with carbonyl groups and nitrogen atoms in protein binding pockets, with bond strengths ranging from 1–2 kcal/mol—sufficient to improve binding affinity and selectivity [3] [6].

The trifluoromethyl group (-CF3) exerts multifaceted effects on molecular properties:

  • Lipophilicity Modulation: Despite its high intrinsic hydrophobicity (πR = 0.88), -CF3 can paradoxically enhance aqueous solubility by reducing crystal lattice energy
  • Metabolic Stability: The C–F bond’s strength (485 kJ/mol) impedes oxidative metabolism, improving plasma half-life
  • Electron-Withdrawing Effects: The group’s -I effect lowers pKa of adjacent heterocycles, enhancing membrane permeability
  • Dipole Enhancement: Trifluoromethylation increases dipole moment by ~1.5 D versus methyl analogs, strengthening target interactions [5] [7]

In the specific context of imidazo[1,2-b]pyridazines, C2-trifluoromethyl substitution has demonstrated profound effects on kinase inhibition potency. For PIM1 kinase inhibitors, -CF3 at this position improved IC50 values by >10-fold compared to methyl analogs through hydrophobic pocket occupancy and electronic effects on the heterocyclic π-system [1]. Similarly, in JAK2 inhibitors, this substitution reduced off-target activity while maintaining >90% plasma protein binding—optimizing tissue distribution profiles [9].

Research Rationale for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (CAS 1260817-66-0) integrates the privileged imidazo[1,2-b]pyridazine core with strategically positioned bromo and trifluoromethyl substituents, creating a polyfunctional building block for drug discovery. The compound's molecular formula (C7H3BrF3N3) and weight (266.02 g/mol) reflect its balanced size for lead-like properties (MW < 350) while retaining sufficient complexity for target engagement. Commercial sourcing data indicates consistent availability in research quantities (≥96% purity) with specialized handling protocols reflecting its stability under inert atmospheres at 2–8°C [2] [4] [5].

Table 2: Physicochemical Profile of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

PropertyValueMethodSignificance
Molecular Weight266.02 g/molOptimal for fragment-based screening
LogP2.51ComputationalBalanced lipophilicity for membrane permeability
Topological PSA30.19 ŲComputationalModerate passive diffusion potential
Hydrogen Bond Acceptors3Target interaction capability
Hydrogen Bond Donors0Favorable for BBB penetration
Rotatable Bonds0Reduced conformational entropy penalty
Purity≥96%HPLCSuitable for medicinal chemistry applications

The compound's synthetic utility derives from three reactive domains:

  • C3-Bromine: Enables cross-coupling to introduce aryl, heteroaryl, alkenyl, or alkynyl moieties
  • C6/C8 Positions: Electrophilic aromatic substitution for nitration, halogenation, or sulfonation
  • N1 Nitrogen: Alkylation to modulate solubility and pharmacokinetics [1] [9]

Current research focuses on derivatizing this core for kinase inhibitor development, particularly targeting PIM, TYK2, and JAK families where the scaffold has established precedence. Computational modeling predicts favorable binding to ATP pockets through hinge region interactions, with the trifluoromethyl group occupying hydrophobic subpockets conserved across these targets [9]. The compound's crystalline nature (as evidenced by melting point determination in analogs) further enhances its developability by facilitating purification and formulation processes—addressing a critical challenge in industrial production [1] [7].

Properties

CAS Number

1260817-66-0

Product Name

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.021

InChI

InChI=1S/C7H3BrF3N3/c8-6-5(7(9,10)11)13-4-2-1-3-12-14(4)6/h1-3H

InChI Key

ZNTPSRMZXHASPS-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=C(N2N=C1)Br)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.